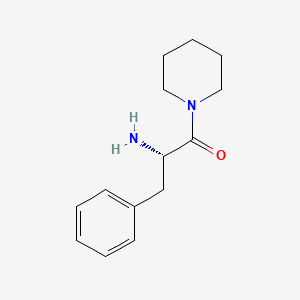
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Piperidine derivatives are studied for their biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: As a potent analgesic, it is used in pain management, particularly in cancer patients.
Industry: Piperidine derivatives are used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, also known as Piperidine, 1-(N-phenylalanyl)- or (S)-1-(2-Amino-1-oxo-3-phenylpropyl)-piperidine, is the muscarinic receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
This compound acts as a muscarinic receptor antagonist . It binds to the muscarinic receptors, blocking the action of acetylcholine, a neurotransmitter. This blockage inhibits the parasympathetic nerve impulses, leading to various physiological changes .
Biochemical Pathways
The antagonistic action on the muscarinic receptors affects several biochemical pathways. It can lead to the reduction of smooth muscle contractions and glandular secretions, impacting the digestive and respiratory systems . It also affects the cardiovascular system by increasing the heart rate .
Result of Action
The result of the compound’s action is primarily the alleviation of symptoms associated with conditions like parkinsonism . By blocking the muscarinic receptors, it can help control the extrapyramidal side effects of neuroleptic drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, health status, and genetic factors . .
Safety and Hazards
Zukünftige Richtungen
Piperidine is the most common heterocycle in pharmaceuticals approved by the US Food and Drug Administration (FDA). Thus, methods to functionalize and synthesize this heterocycle are pivotal to the discovery of new bioactive compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemische Analyse
Biochemical Properties
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are responsible for breaking down acetylcholine in the nervous system The interaction with cholinesterase enzymes suggests that this compound could influence neurotransmission processes
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to affect the Akt/JNK signaling pathway, which is crucial for cell survival and apoptosis . Moreover, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cholinesterase enzymes, thereby increasing the levels of acetylcholine in the synaptic cleft . This inhibition can lead to enhanced cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, the compound’s interaction with the Akt/JNK signaling pathway suggests it may have neuroprotective effects by promoting cell survival and reducing apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has shown stability under various conditions, making it suitable for long-term studies . In in vitro studies, prolonged exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to enhance cognitive function and reduce symptoms of neurodegenerative diseases . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and hepatotoxicity . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes suggests it may influence metabolic flux and alter metabolite levels, potentially impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it is known to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cells, the compound can accumulate in specific tissues, such as the brain and liver, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one can be synthesized through various methods. One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines .
Industrial Production Methods
Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: Reduction of piperidine derivatives can yield secondary amines.
Substitution: Piperidine can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Pyridine: A basic heterocyclic organic compound with a structure similar to piperidine but with a nitrogen atom in the ring.
Pyrrolidine: A five-membered ring compound with one nitrogen atom, used in the synthesis of various pharmaceuticals.
Uniqueness
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one is unique due to its high potency as an analgesic and its specific binding affinity to the mu-opioid receptor, making it highly effective in pain management. Its ability to modulate multiple signaling pathways also distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPOHNAFLAXBCQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239822 | |
| Record name | Piperidine, 1-(N-phenylalanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93865-37-3 | |
| Record name | Piperidine, 1-(N-phenylalanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093865373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(N-phenylalanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1633348.png)






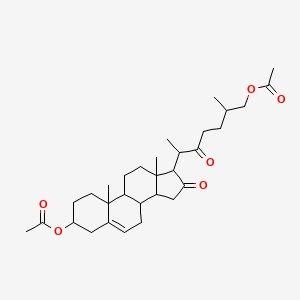
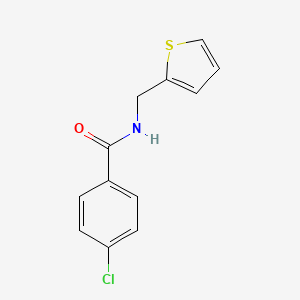
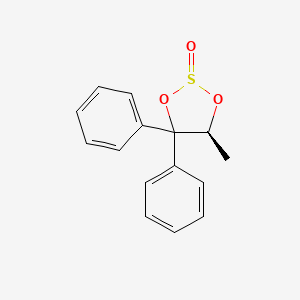
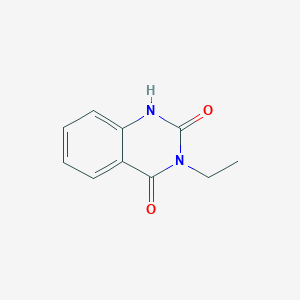
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B1633384.png)
